molecular formula C14H9BrF3N3O4 B11666350 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11666350
M. Wt: 420.14 g/mol
InChI Key: NRQJNNHWGHAQQQ-FBCYGCLPSA-N
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Description

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran ring, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. The presence of the nitro and trifluoromethyl groups may enhance its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanylacetohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanylacetohydrazide

Uniqueness

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to the presence of the bromofuran ring and the trifluoromethyl group, which confer distinct chemical properties and potential biological activities. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.

Properties

Molecular Formula

C14H9BrF3N3O4

Molecular Weight

420.14 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H9BrF3N3O4/c15-12-4-3-10(25-12)7-19-20-13(22)5-8-1-2-9(14(16,17)18)6-11(8)21(23)24/h1-4,6-7H,5H2,(H,20,22)/b19-7+

InChI Key

NRQJNNHWGHAQQQ-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)N/N=C/C2=CC=C(O2)Br

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)NN=CC2=CC=C(O2)Br

Origin of Product

United States

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